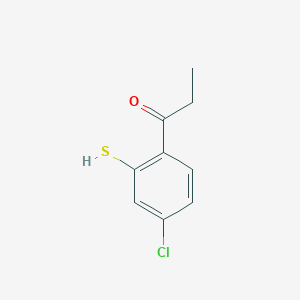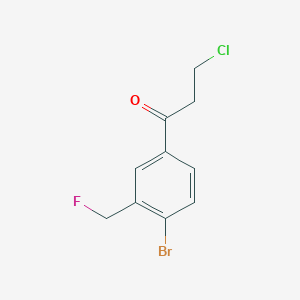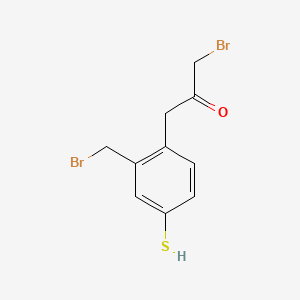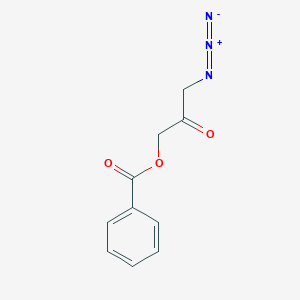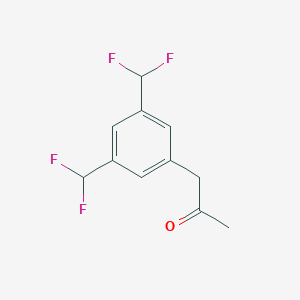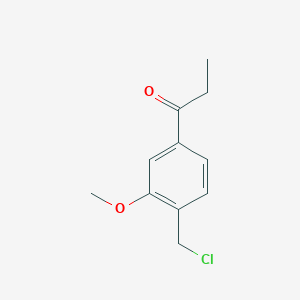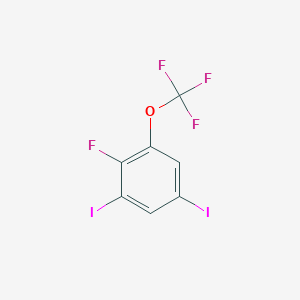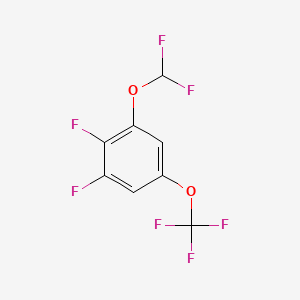
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C7H3F5O. This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring. The trifluoromethoxy group is particularly notable for its unique chemical properties and its increasing utility in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the reaction of bromomethylbenzene with trifluoroacetic anhydride to form trifluoromethyl benzoate. This intermediate is then reacted with phenol to produce trifluoromethyl benzoate phenol ether. Finally, the phenol ether is treated with hydrofluoric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 3-(Difluoromethoxy)aniline
- 4-(Trifluoromethoxy)aniline
Uniqueness
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene is unique due to the specific arrangement of its fluorine atoms and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H3F7O2 |
|---|---|
Molekulargewicht |
264.10 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-2,3-difluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H |
InChI-Schlüssel |
WIFPXTCDVDKXIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OC(F)F)F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



